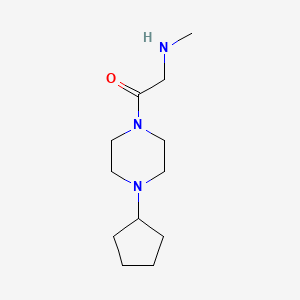
1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as CPME, is a synthetic organic compound composed of a cyclopentylpiperazine ring and a methylaminoethanone moiety. CPME is a versatile compound that has been used in a variety of scientific research applications, including drug delivery, drug design, and drug metabolism. It has also been used as a model compound to study the interactions between drug molecules and their target receptors.
Scientific Research Applications
HIV-1 Attachment Inhibition
A study characterized derivatives of benzoylpiperazin-yl and indol-yl ethane dione as inhibitors of HIV-1 attachment, impacting the viral gp120 interaction with the CD4 receptor on host cells. This research suggests a potential for structural variations in benzamide moieties to enhance antiviral activity, indicating a significant avenue for developing novel HIV-1 attachment inhibitors (Meanwell et al., 2009).
Antimicrobial Activity
A series of novel allylpiperazin-yl and aryl-tetrazol-yl ethanone derivatives were synthesized and exhibited potent antimicrobial activities, rivaling or exceeding conventional medications. This research highlights the potential of these compounds in treating microbial infections (Zaidi et al., 2021).
Antibacterial Applications
Compounds with a benzoylpiperazin-yl ethane structure have been synthesized and tested for antibacterial activity, showing promising results against various bacterial strains. This suggests their utility in developing new antibacterial agents to address resistance issues (Gein et al., 2006).
Inhibition of 15-Lipoxygenase
Certain derivatives were evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammation and other processes. This study demonstrates the potential therapeutic applications of these compounds in treating diseases associated with 15-lipoxygenase activity (Asghari et al., 2016).
properties
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-13-10-12(16)15-8-6-14(7-9-15)11-4-2-3-5-11/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYVDPUAACIQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)
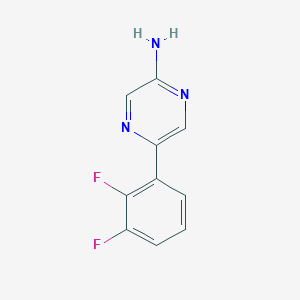

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)
![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
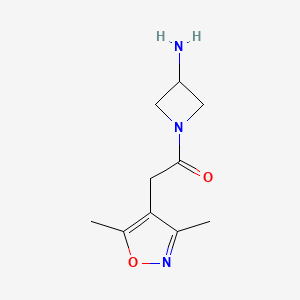
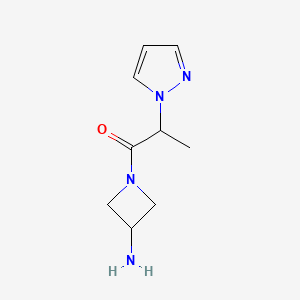
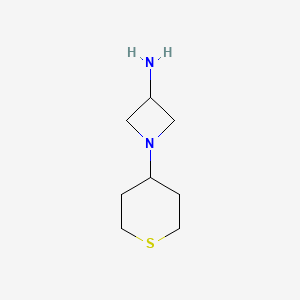
![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
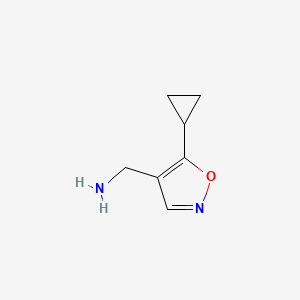
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)

![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)